molecular formula C10H7NO2S B044300 3-Benzothiazol-2-yl-acrylic acid CAS No. 123530-67-6

3-Benzothiazol-2-yl-acrylic acid

Cat. No. B044300
M. Wt: 205.23 g/mol
InChI Key: LLWKVCNWFMPGGM-AATRIKPKSA-N
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Description

Molecular Structure Analysis
X-ray analysis provides detailed information on the molecular structure of benzothiazol-2-yl-acrylic acid derivatives. For example, the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate has been determined, highlighting the structural aspects of these compounds (Dölling et al., 1991).

Chemical Reactions and Properties
Benzothiazol-2-yl-acrylic acid derivatives undergo various chemical reactions, such as the environmentally benign synthesis of highly functionalized benzothiazolylidene from ortho-haloanilines, indicating their reactivity and functional group transformations (Saini et al., 2019).

Physical Properties Analysis
The physical properties of these compounds can be inferred from their synthesis and molecular structure. For instance, crystallographic studies provide insights into the solid-state structure, which is crucial for understanding the physical properties such as melting points and solubility (Aydin et al., 2002).

Chemical Properties Analysis
The chemical properties of benzothiazol-2-yl-acrylic acid derivatives are influenced by their molecular structure and reactivity. Studies show that these compounds can participate in various organic reactions, demonstrating their reactivity and potential for further chemical modifications (Farag et al., 1997).

Scientific Research Applications

  • Organic Synthesis and UV Light Irradiation : The preparation of cis- and trans-β-(benzothiazol-2-ylthio) acrylic acids, which are related to 3-Benzothiazol-2-yl-acrylic acid, has potential applications in organic synthesis and UV light irradiation (Rozhova & Zav’yalova, 1973).

  • Biological Activity : The esterification reaction of 3-(9H-imidazo[1,2-a]benzimidazol-3-yl)acrylic acids shows potential in producing biologically active compounds (Anisimova, Tolpygin & Borodkin, 2013).

  • Catalytic Activities in Heck Coupling Reactions : Palladium(II) benzothiazolin-2-ylidene complexes offer a convenient entry point for creating N,S-heterocyclic carbene complexes with diverse catalytic activities for Heck coupling reactions (Yen et al., 2006).

  • Synthesis of Novel Compounds and Isoxazole Derivatives : Benzothiazol-2-ylcarbonylhydroximoyl chloride, a versatile synthon, is used to synthesize novel compounds and isoxazole derivatives (Farag, Dawood & Abdelhamid, 1997).

  • Antioxidant and Antibacterial Agents : New benzothiazolopyridine and benzothiazolyl-triazole derivatives show promise as antioxidant and antibacterial agents (Arafat et al., 2022).

  • Aziridination of Enol Ethers : The irradiation of 2-azido-1,3-thiazole and 2-azido-1,3-benzothiazole in toluene solution leads to nitrene production, which can be aziridined with methyl acrylate or various enol ethers (D’Auria et al., 2009).

  • Treatment of Hypertension : The imidazole-5-acrylic acid series of nonpeptide angiotensin II receptor antagonists, including SK&F 108566, shows potential for treating hypertension (Keenan et al., 1993).

  • Corrosion Inhibition : Benzothiazole derivatives BTC 6 T and BTC 8 T demonstrate higher stability and inhibition efficiencies against steel corrosion in 1M HCl solutions, suggesting applications in various industries (Hu et al., 2016).

Future Directions

Benzothiazoles, including 3-Benzothiazol-2-yl-acrylic acid, are of great interest in the field of synthetic and medicinal chemistry due to their high biological and pharmacological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity , as well as the design of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWKVCNWFMPGGM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzothiazol-2-yl-acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mitsch, M Böhm, P Wißner, I Sattler… - Bioorganic & medicinal …, 2002 - Elsevier
… From 3-benzothiazol-2-yl-acrylic acid (92 mg, 0.45 mmol) according to general procedure A. Purification: recrystallization from ethanol. Yield 14 mg (6%); mp 232 C. …
Number of citations: 18 www.sciencedirect.com

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